

# 3-Bromophenylacetylene physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromophenylacetylene

Cat. No.: B1279458

[Get Quote](#)

An In-depth Technical Guide to **3-Bromophenylacetylene**

## Introduction

**3-Bromophenylacetylene**, also known as 1-bromo-3-ethynylbenzene, is an organic compound featuring a bromine atom and an ethynyl group attached to a benzene ring at the meta position. [1] This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the terminal alkyne and the aryl bromide functionalities allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, pharmaceuticals, and materials for science applications.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols and safety information.

## Physical Properties

**3-Bromophenylacetylene** is typically a liquid that can range from colorless to light yellow or brown, depending on its purity.[1][2] It is soluble in common organic solvents such as chloroform, diethyl ether, and ethanol.[3]

| Property          | Value                              | Reference                                                                       |
|-------------------|------------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> Br   | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight  | 181.03 g/mol                       | <a href="#">[5]</a> <a href="#">[7]</a>                                         |
| CAS Number        | 766-81-4                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> |
| Appearance        | Light yellow to Brown Clear liquid | <a href="#">[1]</a> <a href="#">[2]</a>                                         |
| Density           | 1.5 g/cm <sup>3</sup>              | <a href="#">[4]</a>                                                             |
| Boiling Point     | 211.8°C at 760 mmHg                | <a href="#">[4]</a>                                                             |
| Flash Point       | 85.7°C                             | <a href="#">[4]</a>                                                             |
| Refractive Index  | 1.604                              | <a href="#">[4]</a>                                                             |
| InChI Key         | TZDXNFAAJNEYIO-UHFFFAOYSA-N        | <a href="#">[1]</a> <a href="#">[5]</a>                                         |
| SMILES            | C(#C)C1=CC(Br)=CC=C1               | <a href="#">[1]</a>                                                             |

## Chemical Properties and Reactivity

The chemical reactivity of **3-Bromophenylacetylene** is dominated by its two primary functional groups: the terminal alkyne and the aryl bromide.

### 3.1. Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[\[8\]](#)[\[9\]](#) **3-Bromophenylacetylene** is an excellent substrate for this reaction, where the aryl bromide component reacts with another terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a mild base.[\[8\]](#)[\[9\]](#) The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it highly useful in the synthesis of complex molecules.[\[8\]](#)

### 3.2. Cycloaddition Reactions

The carbon-carbon triple bond of the ethynyl group makes **3-Bromophenylacetylene** a potent dipolarophile in 1,3-dipolar cycloaddition reactions.[10] This type of reaction is a key method for synthesizing five-membered heterocyclic rings. By reacting with 1,3-dipoles such as azides, nitrile oxides, or nitrones, a variety of substituted heterocyclic compounds can be prepared, which are important scaffolds in medicinal chemistry. The mechanism of these cycloadditions is influenced by factors like charge transfer between the dipole and the acetylene.[11]

### 3.3. Stability

**3-Bromophenylacetylene** is stable under recommended storage conditions.[4] It should be stored in a cool, dry, well-ventilated place in a tightly closed container, often under an inert atmosphere, to prevent degradation.[4][12][13]

## Experimental Protocols

### 4.1. General Protocol for Sonogashira Coupling

This protocol provides a general guideline for the Sonogashira coupling of **3-Bromophenylacetylene** with a terminal alkyne. Optimization may be required for specific substrates.

#### Materials:

- **3-Bromophenylacetylene**
- Terminal alkyne (1.1 - 1.5 equivalents)
- Bis(triphenylphosphine)palladium(II) dichloride  $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$  (0.01 - 0.05 eq)
- Copper(I) iodide ( $\text{CuI}$ ) (0.02 - 0.10 eq)[8]
- Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq)[8]
- Anhydrous solvent (e.g., THF or DMF)[8]

#### Procedure:

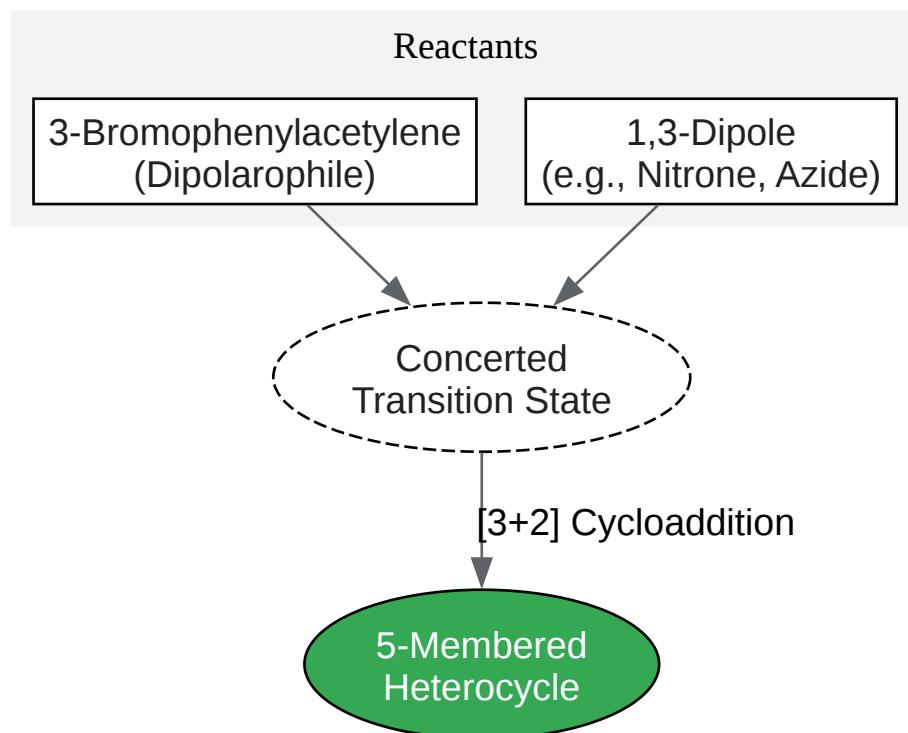
- Setup: To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add **3-Bromophenylacetylene**.
- Reagent Addition: Add the terminal alkyne,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , and  $\text{CuI}$  to the flask.[8]
- Solvent and Base: Add the anhydrous solvent followed by the amine base.[8]
- Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
- Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove the catalyst residues.[8]
- Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
- Purification: Purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: General workflow for a Sonogashira coupling reaction.

#### 4.2. General Protocol for 1,3-Dipolar Cycloaddition


This protocol outlines a general procedure for the reaction of **3-Bromophenylacetylene** with a 1,3-dipole, such as an in-situ generated nitrone.

## Materials:

- **3-Bromophenylacetylene** (2-3 equivalents)
- Aldehyde and N-substituted hydroxylamine (for in-situ nitrone generation) OR a stable 1,3-dipole (e.g., an azide)
- Anhydrous solvent (e.g., Toluene or Dichloromethane)
- Optionally, a Lewis acid catalyst (e.g., Zn(OTf)<sub>2</sub>) and a base (e.g., Et<sub>3</sub>N) if required.[\[14\]](#)

## Procedure:

- Setup: In a dried round-bottom flask under an inert atmosphere, dissolve the components for generating the 1,3-dipole (e.g., aldehyde and hydroxylamine) in the anhydrous solvent.
- Dipole Formation: Stir the mixture at room temperature to allow for the formation of the 1,3-dipole.
- Addition of Dipolarophile: Add **3-Bromophenylacetylene** to the reaction mixture. A 2-3 fold excess is often used to ensure a good reaction yield.[\[14\]](#)
- Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Purify the resulting residue by column chromatography on silica gel to isolate the heterocyclic product.



[Click to download full resolution via product page](#)

Caption: General pathway for a 1,3-dipolar cycloaddition reaction.

## Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **3-Bromophenylacetylene**.

| Technique           | Expected Features                                                                                                                                                                                                                                                                                                                                                                                                                                   |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- Aromatic Protons: Complex multiplet signals in the range of <math>\delta</math> 7.2-7.8 ppm, characteristic of a 1,3-disubstituted benzene ring.</li><li>- Acetylenic Proton: A sharp singlet around <math>\delta</math> 3.1 ppm.</li></ul>                                                                                                                                                                 |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- Aromatic Carbons: Four distinct signals in the aromatic region (<math>\delta</math> 120-140 ppm).</li><li>- Acetylenic Carbons: Two signals, one for the terminal alkyne carbon (<math>\delta</math> ~77 ppm) and one for the ipso-carbon (<math>\delta</math> ~83 ppm).</li></ul>                                                                                                                          |
| IR Spectroscopy     | <ul style="list-style-type: none"><li>- <math>\equiv</math>C-H Stretch: A sharp, characteristic peak around 3300 <math>\text{cm}^{-1}</math>.</li><li>- C≡C Stretch: A weaker absorption around 2100 <math>\text{cm}^{-1}</math>.</li><li>- Aromatic C=C Stretch: Peaks in the 1400-1600 <math>\text{cm}^{-1}</math> region.</li><li>- C-Br Stretch: A signal in the fingerprint region, typically below 700 <math>\text{cm}^{-1}</math>.</li></ul> |
| Mass Spectrometry   | <ul style="list-style-type: none"><li>- Molecular Ion (<math>M^+</math>): A prominent molecular ion peak.</li><li>- Isotope Pattern: A characteristic <math>M+2</math> peak of nearly equal intensity to the <math>M^+</math> peak, which is definitive for a compound containing one bromine atom.</li></ul>                                                                                                                                       |

## Safety and Handling

**3-Bromophenylacetylene** requires careful handling due to its potential hazards.

Hazard Identification:

- GHS Pictograms: GHS07 (Exclamation Mark).[\[5\]](#)
- Signal Word: Warning.[\[5\]](#)
- Hazard Statements: H302 (Harmful if swallowed).[\[5\]](#) May cause skin and eye irritation.[\[4\]](#)

Precautionary Measures:

- Handling: Wash hands and any exposed skin thoroughly after handling.[12] Do not eat, drink, or smoke when using this product.[12] Avoid breathing dust, fumes, or vapors.[12] Use only in a well-ventilated area.[4][12]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[4][12]
- Storage: Store in a cool, dry, and well-ventilated place.[1][12] Keep the container tightly closed.[4][12] Store locked up.[4][12]
- First Aid:
  - If Swallowed: Call a poison center or doctor if you feel unwell.[12]
  - If on Skin: Wash with plenty of soap and water.[12]
  - If in Eyes: Rinse cautiously with water for several minutes.[4][12]
  - If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][12]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. CAS 766-81-4: 1-Bromo-3-ethynylbenzene | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
2. rvpharm.com [[rvpharm.com](http://rvpharm.com)]
3. 4-Bromophenylacetylene | 766-96-1 [[chemicalbook.com](http://chemicalbook.com)]
4. m.molbase.com [[m.molbase.com](http://m.molbase.com)]
5. 3'-bromophenyl acetylene AldrichCPR | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
6. pschemicals.com [[pschemicals.com](http://pschemicals.com)]
7. (Bromoethynyl)benzene | C8H5Br | CID 136737 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]

- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [fishersci.com](http://fishersci.com) [fishersci.com]
- 13. 766-81-4|3-Bromophenylacetylene|BLD Pharm [bldpharm.com]
- 14. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromophenylacetylene physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279458#3-bromophenylacetylene-physical-and-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

